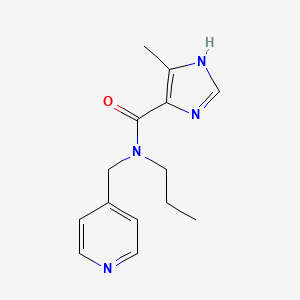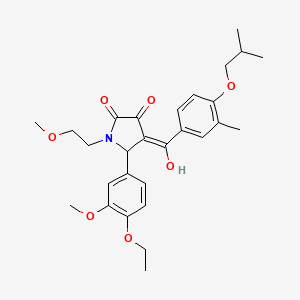![molecular formula C14H13F2N3O2 B5363331 N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide, also known as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), is a novel tool used in scientific research. It is a genetically engineered receptor that can be activated by a specific synthetic ligand, allowing researchers to selectively manipulate specific neurons in the brain.
作用机制
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide are activated by a synthetic ligand, which binds specifically to the receptor. Once activated, the receptor triggers a cascade of intracellular signaling pathways, leading to the desired physiological effect. The specificity of this compound allows researchers to selectively activate or inhibit specific neurons, providing a powerful tool for studying brain function.
Biochemical and Physiological Effects
This compound have a variety of biochemical and physiological effects, depending on the specific receptor and ligand used. They can be used to activate or inhibit specific neurons, alter neurotransmitter release, and modulate synaptic plasticity. This compound can also be used to study the role of specific neurons in behavior and cognition.
实验室实验的优点和局限性
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide have several advantages for lab experiments. They are highly specific and can be used to selectively manipulate specific neurons, allowing for precise control over experimental conditions. This compound are also reversible, allowing researchers to turn them on and off as needed. However, there are also limitations to using this compound. They can be difficult to target to specific neurons, and the synthetic ligand used to activate them can have off-target effects.
未来方向
There are many future directions for research on N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide. One area of interest is the development of new ligands that can activate or inhibit this compound with greater specificity and potency. Another area of research is the development of new viral vectors that can more efficiently target specific neurons. Finally, researchers are interested in using this compound to develop new treatments for neurological disorders, such as Parkinson's disease and depression.
Conclusion
This compound are a powerful tool for scientific research, particularly in the field of neuroscience. They allow researchers to selectively manipulate specific neurons, providing a powerful tool for studying brain function. While there are limitations to using this compound, their specificity and reversibility make them an important tool for studying brain function and developing new treatments for neurological disorders.
合成方法
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide are created through a process of genetic engineering. The gene encoding for the receptor is modified to create a specific binding site for the synthetic ligand. Once the gene is modified, it is inserted into a virus that can infect cells. The virus is then used to infect the target cells, allowing them to express the DREADD receptor.
科学研究应用
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide have a wide range of scientific research applications, particularly in the field of neuroscience. They can be used to selectively manipulate specific neurons in the brain, allowing researchers to study the function of those neurons. This compound have been used to study a variety of neurological disorders, including Parkinson's disease, addiction, and depression.
属性
IUPAC Name |
2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-11-4-3-10(6-12(11)16)21-14-9(2-1-5-18-14)8-19-13(20)7-17/h1-6H,7-8,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHBNLNAKJDUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5363270.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)
![(3R*,3aR*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363285.png)
![3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5363286.png)
![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5363301.png)
![(2R*,3S*,6R*)-3-phenyl-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5363303.png)
![1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)
![4-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-methoxyphenyl benzoate](/img/structure/B5363314.png)


![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)